molecular formula C11H15Cl2N B1425042 1-(3-Chlorophenyl)cyclopentanamine hydrochloride CAS No. 1215574-59-6

1-(3-Chlorophenyl)cyclopentanamine hydrochloride

Katalognummer: B1425042
CAS-Nummer: 1215574-59-6
Molekulargewicht: 232.15 g/mol
InChI-Schlüssel: GSIRZTWXMWPVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-(3-Chlorophenyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)cyclopentanamine hydrochloride can be compared with other similar compounds such as:

Biologische Aktivität

1-(3-Chlorophenyl)cyclopentanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound, with the CAS number 1215574-59-6, has the molecular formula C11H15ClNC_{11}H_{15}ClN and a molecular weight of 232.15 g/mol. The synthesis typically involves the reaction of 3-chlorophenylcyclopentanone with ammonia or an amine under controlled conditions, leading to various derivatives through oxidation, reduction, and substitution reactions.

The compound is believed to exert its biological effects through interactions with various biomolecular targets. While specific mechanisms remain under investigation, preliminary studies suggest that it may influence neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways. This aligns with the behavior observed in structurally similar compounds known for their psychoactive properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone Diameter (mm)
Escherichia coli4029
Staphylococcus aureus5024
Klebsiella pneumoniae4530

Cytotoxicity Studies

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. Notably:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)

Results indicated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at concentrations as low as 2.29 µM for HCT-116 cells .

Case Studies

  • Study on Antibacterial Efficacy : A comparative study highlighted that derivatives of cyclopentanamine compounds exhibited varying degrees of antibacterial activity. The findings suggested that structural modifications significantly influence antimicrobial potency, emphasizing the importance of substituent groups in enhancing biological activity .
  • Cytotoxicity in Cancer Research : Another study focused on the impact of the compound on MCF-7 cells revealed a substantial increase in lactate dehydrogenase (LDH) enzyme activity post-treatment, indicative of cell membrane damage and apoptosis initiation. The treated cells showed a marked shift in cell cycle distribution towards the S phase, suggesting potential therapeutic implications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3-Chlorophenyl)cyclopentanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of 3-chlorophenyl precursors with cyclopentane derivatives. Key steps include:

  • Amination : Use reductive amination with NaBH3_3CN or catalytic hydrogenation to introduce the amine group.
  • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., THF or DMF) to favor cyclopentane ring closure.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature100–110°C15% increase vs. 80°C
Catalyst (Pd/C)5% w/w90% conversion efficiency
Reaction Time24–48 hrsPrevents byproduct formation

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : 1^1H and 13^13C NMR to confirm cyclopentane ring geometry and amine proton shifts.
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1% threshold).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with hydrochloride salt).
  • Ventilation : Use fume hoods due to potential aerosolization during weighing.
  • Storage : Desiccator at 4°C (hygroscopic nature; avoid moisture) .

Q. Which in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin/dopamine transporters) due to structural similarity to psychoactive amines. Use:

  • Radioligand displacement : 3^3H-labeled ligands in HEK-293 cells.
  • Dose-response curves : IC50_{50} calculations with 95% confidence intervals .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor affinity and in vivo behavioral data be resolved?

  • Methodological Answer : Investigate pharmacokinetic factors:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation.
  • Blood-brain barrier penetration : Use MDCK-MDR1 monolayers to measure permeability coefficients.
  • Control for metabolites : LC-MS/MS profiling of plasma/brain homogenates .

Q. What strategies address contradictions between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Force field refinement : Adjust AMBER/CHARMM parameters to account for chlorine’s electronegative effects on π-π stacking.
  • Solvent modeling : Include explicit water molecules in molecular dynamics simulations.
  • Experimental validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How do impurities (>0.5%) impact pharmacological interpretations?

  • Methodological Answer :

  • Impurity profiling : Use high-resolution LC-QTOF-MS to identify chlorinated byproducts (e.g., dichlorophenyl derivatives).
  • Bioactivity correction : Subtract background activity via parallel assays with purified impurities .

Q. What chromatographic methods separate enantiomers of this chiral compound?

  • Methodological Answer :

  • Chiral stationary phases : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB).
  • Mobile phase : Hexane/isopropanol (90:10) with 0.1% diethylamine for baseline separation.
  • Validation : Compare circular dichroism (CD) spectra with known enantiomers .

Q. How can degradation products be characterized under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks.
  • Degradant identification : LC-PDA-ESI-MS/MS to detect hydrolyzed (cyclopentanol derivatives) or oxidized (N-oxide) products .

Q. What computational models predict ecotoxicological risks of this compound?

  • Methodological Answer :
  • QSAR models : EPI Suite to estimate bioaccumulation (log BCF) and aquatic toxicity (LC50_{50} for Daphnia magna).
  • Read-across analysis : Compare with chlorinated analogs (e.g., 3-chlorophenol toxicity data; PAC-3 = 140 mg/m³) .

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIRZTWXMWPVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215574-59-6
Record name 1215574-59-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Chlorophenyl)cyclopentanamine hydrochloride
1-(3-Chlorophenyl)cyclopentanamine hydrochloride
1-(3-Chlorophenyl)cyclopentanamine hydrochloride
1-(3-Chlorophenyl)cyclopentanamine hydrochloride
1-(3-Chlorophenyl)cyclopentanamine hydrochloride
1-(3-Chlorophenyl)cyclopentanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.